Benzenesulfonamide sodium salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H7NNaO2S |
|---|---|
Molecular Weight |
180.18 g/mol |
InChI |
InChI=1S/C6H7NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9); |
InChI Key |
YDPWVAMKZSUTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N.[Na] |
Origin of Product |
United States |
Historical Context and Evolution of Sulfonamide Chemistry in Academic Research
The journey of sulfonamide chemistry began with a landmark discovery in the 1930s by Gerhard Domagk. ebsco.combritannica.comnih.gov Domagk, working with chemists Fritz Mietzsch and Josef Klarer, found that a red azo dye named Prontosil rubrum demonstrated remarkable antibacterial effects in mice. ebsco.comresearchgate.net This discovery was a pivotal moment, marking the dawn of the era of synthetic antimicrobial agents. ebsco.comijpsjournal.com
Subsequent academic inquiry, particularly by researchers at the Pasteur Institute in France, revealed a crucial detail: Prontosil itself was not the active agent. wikipedia.orgvedantu.com Instead, it acted as a prodrug, metabolizing in the body to produce the simpler, colorless compound para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717). wikipedia.orgvedantu.comopenaccesspub.org This finding was significant as sulfanilamide was an easily synthesized and off-patent compound, which spurred a massive wave of research. wikipedia.org Chemists began creating thousands of derivatives, leading to the development of a wide array of sulfonamide drugs. ebsco.comnih.gov
The fundamental mechanism of these early sulfonamides was elucidated as competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. ijpsjournal.com This selective toxicity approach, first conceptualized by Paul Ehrlich, laid the groundwork for modern chemotherapy. nih.gov
The initial academic focus was heavily on the antibacterial applications of sulfonamides. openaccesspub.org However, research into their side effects led to the serendipitous discovery of other biological activities, which in turn resulted in the development of diuretics and antidiabetic agents. nih.gov The synthetic methods evolved from the classical reaction of aromatic sulfonyl chlorides with amines to more advanced and efficient techniques. ajchem-b.comnih.gov Modern synthetic chemistry continues to refine these processes, exploring metal-catalyzed reactions, visible light-induced couplings, and greener, more efficient pathways to construct the core S(O)₂–N bond. mdpi.comnih.govthieme-connect.com This evolution from a single antibacterial discovery to a vast and varied field of chemical synthesis and application underscores the enduring importance of the sulfonamide scaffold in academic research.
Academic Significance and Emerging Research Trajectories for Benzenesulfonamide Sodium Salt Derivatives
The academic significance of benzenesulfonamide (B165840) sodium salt and its derivatives has expanded far beyond its historical roots. Contemporary research is actively exploring these compounds in diverse fields like materials science, coordination chemistry, and catalysis, driven by their unique structural and electronic properties. ontosight.aievitachem.com
One of the prominent emerging research trajectories is in the field of materials science, particularly for all-solid-state sodium metal batteries (ASSSMBs). A recently developed sodium salt, sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide (NaBTFSI), demonstrates potential as a superior electrolyte. researchgate.net Research indicates that this benzenesulfonamide derivative enhances ionic conductivity and improves the stability of the sodium metal anode during cycling when incorporated into a poly(ethylene oxide) polymer electrolyte. researchgate.net The mechanism involves π–π stacking interactions from the benzene (B151609) ring, which helps to stabilize the polymer matrix and boost sodium-ion transport. researchgate.net This line of inquiry aims to develop safer, cost-effective, and higher-performance alternatives to conventional lithium-ion batteries. researchgate.net
In the realm of synthetic chemistry, new methodologies for creating benzenesulfonamide derivatives are a major focus. Researchers are developing novel catalytic systems to form the sulfonamide bond under milder and more efficient conditions. For example, a dual copper and visible light-catalyzed reaction between phenylsulfinic acid derivatives and aryl azides has been developed to produce sulfonamides under redox-neutral conditions. mdpi.comnih.govresearchgate.net Other innovative approaches include electrochemical synthesis, which allows for a tunable process where different products can be synthesized by simply adjusting the electrode potential. researchgate.net The development of heterogeneous catalysts, such as magnetically retrievable graphene-based nanohybrids, is also being explored to facilitate the synthesis of benzenesulfonamide derivatives through reactions like the ring-opening of aziridines, offering advantages such as solvent-free conditions and catalyst reusability. scispace.com
Furthermore, the benzenesulfonamide moiety is a valuable building block in coordination chemistry. The sulfonamide group's nitrogen and oxygen atoms can act as ligands, binding to metal ions to form coordination compounds or metal complexes. evitachem.comresearchgate.netimist.ma Research in this area investigates the synthesis and characterization of these metal complexes, exploring their potential applications in catalysis and the development of novel materials. evitachem.com For instance, Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole ligands bearing a benzenesulfonamide arm have been synthesized and studied for their structural and electronic properties. tandfonline.com
Core Research Objectives and Scope for Benzenesulfonamide Sodium Salt Investigations
Established Synthetic Routes for this compound
Traditional methods for the synthesis of this compound often involve multi-step procedures, which are well-documented in the chemical literature. These routes provide reliable access to the target compounds and their derivatives.
Nucleophilic Coupling Reactions with Electrophilic Components
Nucleophilic coupling reactions represent a fundamental approach to the formation of the sulfonamide bond. These reactions typically involve the interaction of a nucleophilic amine or its equivalent with an electrophilic sulfonyl-containing species. A common strategy is the reaction of an amine with a benzenesulfonyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the arylation of sulfonamides and related weak nitrogen nucleophiles. acs.org This method avoids the use of potentially genotoxic reagents like methanesulfonyl chloride by coupling aryl bromides and chlorides directly with methanesulfonamide. acs.org
Acylation Reactions of Sulfonamides to Yield Benzenesulfonamide Sodium Salts
Lewis acids such as zinc chloride (ZnCl2), boron trifluoride etherate (BF3·Et2O), and others have been found to efficiently catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides under solvent-free conditions. researchgate.net Metal hydrogen sulfates have also been employed as catalysts for the N-acylation of various sulfonamides using carboxylic acid chlorides and anhydrides. researchgate.net The resulting N-acylsulfonamides can be readily converted to their sodium salts. nih.gov
| Reactants | Catalyst/Base | Solvent | Product | Yield |
| Sulfonamide, N-acylbenzotriazole | NaH | THF | N-acylsulfonamide | 76-100% semanticscholar.orgresearchgate.net |
| Sulfonamide, Carboxylic acid anhydride (B1165640) | Lewis Acids (e.g., ZnCl2) | Solvent-free | N-acylsulfonamide | Good yields researchgate.net |
| Sulfonamide, Carboxylic acid chloride/anhydride | Metal hydrogen sulfates | Heterogeneous/Solvent-free | N-acylsulfonamide | Not specified researchgate.net |
Preparation from Arylsulfinic Acids Sodium Salt and Nitroarenes
A significant synthetic advancement involves the use of nitroarenes as a nitrogen source, thereby avoiding the use of often toxic and unstable anilines. mdpi.com One such method is the copper-catalyzed redox coupling of nitroarenes with sodium sulfinates. mdpi.com In a typical procedure, a nitroarene is reacted with a sodium arylsulfinate in the presence of a copper catalyst, such as copper(I) chloride (CuCl), in a solvent like N-methyl-2-pyrrolidone (NMP) with a small amount of water at elevated temperatures. mdpi.com
Iron-based catalytic systems have also been developed for the coupling of sodium arylsulfinates with nitroarenes to synthesize N-arylsulfonamides. mdpi.com These reactions often require a reductant like sodium bisulfite (NaHSO3) or iron dust. mdpi.com A metal-free, one-pot, two-step synthesis has also been reported, where nitroarenes are reduced in situ to aryl amines by diboronic acid, which then couple with sodium arylsulfinates in the presence of iodine. researchgate.net
| Reactants | Catalyst/Reductant | Solvent | Temperature | Product |
| p-Methyl nitrobenzene, Sodium 4-methylbenzenesulfinate | CuCl | NMP/H2O | 120 °C | N-Aryl-sulfonamide mdpi.com |
| Nitroarene, Sodium arylsulfinate | FeCl2 / NaHSO3 | DMSO | Mild conditions | N-Aryl-sulfonamide nih.gov |
| Nitroarene, Sodium arylsulfinate | Diboronic acid / I2 | Methanol/Water | Not specified | N-Aryl-sulfonamide researchgate.net |
Synthesis via Sulfonyl Chlorides and Amine Derivatives
The reaction between a sulfonyl chloride and an amine is a classic and widely used method for the synthesis of sulfonamides. researchgate.net The process typically involves preparing the benzenesulfonyl chloride first, often by chlorosulfonation of benzene or its derivatives. This intermediate is then reacted with an amine derivative. researchgate.net The reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. cbijournal.com
A straightforward procedure involves the dropwise addition of benzenesulfonyl chloride to a solution of an aniline (B41778) in a suitable solvent like tetrahydrofuran (B95107) (THF) in an ice bath, with triethylamine added as a base. cbijournal.com The reaction mixture is then stirred at room temperature to completion. cbijournal.com Another variation involves reacting the sulfonyl chloride with 2-chloroaniline (B154045) at a low temperature (e.g., -15 °C to room temperature) to control the reaction rate.
Advanced and Green Synthetic Approaches for this compound Analogues
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Electrochemical Synthesis of Benzenesulfonamide Derivatives
Electrochemical methods offer a green and tunable approach for the synthesis of benzenesulfonamide derivatives. researchgate.netnih.govresearchgate.net These methods can often be performed under mild conditions, without the need for metal catalysts or harsh reagents. researchgate.net
One strategy involves the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. researchgate.netnih.gov By carefully controlling the applied potential, different products can be selectively synthesized. researchgate.netnih.gov For example, at a potential of -0.4 V versus a silver/silver chloride (Ag/AgCl) electrode, N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives are formed. researchgate.netnih.gov In contrast, applying a potential of -1.1 V versus Ag/AgCl leads to the formation of N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives. researchgate.netnih.gov This tunability is a significant advantage of electrochemical synthesis. researchgate.net
Another electrochemical approach involves the oxidation of 4-chloroaniline (B138754) in the presence of arylsulfinic acids in a water/acetonitrile mixture at a glassy carbon electrode. semanticscholar.org This reaction yields the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives. semanticscholar.org Furthermore, a one-pot electrochemical synthesis of halo-N-hydroxysulfonamide derivatives has been developed by reacting cathodically generated hydroxylamines with arylsulfinic acids. nih.gov
| Starting Materials | Electrode Material | Applied Potential (vs. Ag/AgCl) | Product | Key Feature |
| Dinitrobenzene, Arylsulfinic acids | Glassy Carbon | -0.4 V | N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives | Tunable product selectivity researchgate.netnih.gov |
| Dinitrobenzene, Arylsulfinic acids | Glassy Carbon | -1.1 V | N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives | Tunable product selectivity researchgate.netnih.gov |
| 4-Chloroaniline, Arylsulfinic acids | Glassy Carbon | Not specified | Diaryl sulfone and N-phenylbenzenesulfonamide derivatives | Anodic generation of a reactive intermediate semanticscholar.org |
| Halonitrobenzene, Arylsulfinic acid | Carbon rods | -0.8 V | Halo-N-hydroxysulfonamides | One-pot synthesis nih.gov |
Metal-Free Amidation Reactions for Benzenesulfonamide Formation
The formation of the sulfonamide bond is a cornerstone of medicinal and materials chemistry. While traditionally reliant on metal catalysis, recent advancements have paved the way for effective metal-free amidation strategies. These approaches offer benefits such as reduced cost, lower toxicity, and simplified purification processes.
One notable metal-free method involves the use of iodine-containing compounds as catalysts in an air environment. patsnap.com In this approach, benzenesulfonyl chlorides react with secondary amines in the presence of a catalyst like ammonium (B1175870) iodide and an oxidizing agent such as tert-butyl hydroperoxide to form the desired benzenesulfonamide. patsnap.com This S-N bond coupling reaction proceeds under thermal conditions, for example, at 100-120°C. patsnap.com
Another significant metal-free strategy employs diacetoxy iodobenzene (B50100) (PIDA) to mediate the reaction between terminal alkynes and sulfonamides. acs.orgnih.govorganic-chemistry.org This reaction, conducted under ambient air and at room temperature, yields α-sulfonylamino ketones with high regioselectivity. acs.orgnih.gov The process is operationally simple and has been demonstrated on a gram scale, highlighting its potential for practical applications. acs.orgnih.gov The proposed mechanism involves the activation of the alkyne by PIDA, facilitating the nucleophilic attack of the sulfonamide. acs.org
Furthermore, oxidative S-N coupling between thiols and amines can be achieved using I2O5 as a mediator under metal-free conditions, providing another route to sulfonamides. thieme-connect.com These methods collectively represent a shift towards more sustainable and environmentally benign synthetic protocols for benzenesulfonamide formation. patsnap.comthieme-connect.com
| Method | Precursors | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|---|
| Iodine-Catalyzed S-N Coupling | Benzenesulfonyl chloride, Secondary amine | Ammonium iodide (catalyst), Tert-butyl hydroperoxide (oxidant) | Metal-free catalysis, air environment, simple workup. | patsnap.com |
| PIDA-Mediated Amidation of Alkynes | Terminal alkyne, Benzenesulfonamide | Diacetoxy iodobenzene (PIDA) | Ambient temperature, excellent regioselectivity, broad substrate scope. | acs.orgnih.govorganic-chemistry.org |
| Oxidative S-N Coupling | Aryl thiol, Amine | I2O5 (mediator) | Avoids metal and peroxide use, proceeds under mild conditions. | thieme-connect.com |
Multi-component Coupling Strategies for Complex Benzenesulfonamide Structures
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. aip.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. aip.orgrsc.orgnih.gov
A prominent example is the three-component Mannich reaction used to synthesize novel benzenesulfonamide derivatives. aip.org In one study, sulfamethoxazole (B1682508) (a benzenesulfonamide derivative), 2-acetylthiophene, and various aromatic aldehydes were condensed in an acidic medium to produce complex Mannich bases. aip.org Such strategies are advantageous from both economic and environmental standpoints as they enable significant structural modifications in a single step. aip.org
MCRs have been employed to create a wide range of heterocyclic structures fused to or incorporating the benzenesulfonamide moiety. tandfonline.comnih.gov For instance, ketenimine sulfonamide conjugates have been synthesized through a 1:1:1 three-component reaction in dichloromethane (B109758) at room temperature. acs.org These reactions are popular due to their simple procedures and the high atom economy they offer. nih.gov The ability to vary each of the starting components allows for the systematic exploration of chemical space, which is particularly valuable in drug discovery for identifying lead compounds. aip.orgnih.gov
| Reaction Type | Components | Product Class | Significance | Reference |
|---|---|---|---|---|
| Mannich Base Condensation | 1. Benzenesulfonamide derivative (e.g., Sulfamethoxazole) 2. Ketone (e.g., 2-Acetylthiophene) 3. Aromatic aldehyde | Complex β-amino carbonyl compounds with a sulfonamide scaffold | Efficient one-pot synthesis of structurally diverse and potentially bioactive molecules. | aip.org |
| Ketenimine Synthesis | 1. Aromatic sulfonamide 2. Isocyanide 3. Other components (e.g., alkyne, amine) | Ketenimine sulfonamide conjugates | Creates complex scaffolds with multiple functional groups in a single, atom-economical step. | nih.govacs.org |
Specific Preparations Involving N-Chloro-Benzenesulfonamide Sodium Salts
N-chloro-benzenesulfonamide sodium salt, commonly known as Chloramine-B, and its p-toluene analog, Chloramine-T, are versatile reagents in organic synthesis. researchgate.netorganic-chemistry.org Their preparation and subsequent derivatization are well-established processes.
Synthesis from Benzenesulfonamide and Halogenating Agents (e.g., Chloramine-B, Chloramine-T)
The synthesis of N-chloro-benzenesulfonamide sodium salt (Chloramine-B) is typically achieved by the reaction of benzenesulfonamide with a chlorinating agent in a basic aqueous solution. researchgate.netchemicalbook.com A common procedure involves dissolving benzenesulfonamide in a sodium hydroxide (B78521) solution, followed by the introduction of chlorine gas. chemicalbook.comchemicalbook.com The reaction is heated to facilitate the transformation, and upon cooling, the product crystallizes and can be isolated in high yield, often around 99%. chemicalbook.com
Alternatively, sodium hypochlorite (B82951) can be used as the chlorinating agent. researchgate.net The analogous compound, Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide), is prepared in a similar fashion from p-toluenesulfonamide (B41071), with reported yields between 75% and 95%. researchgate.netchemicalbook.com These N-chloro sulfonamide sodium salts are stable, white crystalline powders soluble in water. chemicalbook.comontosight.ai
| Product | Starting Sulfonamide | Chlorinating Agent | Base | Typical Yield | Reference |
|---|---|---|---|---|---|
| Chloramine-B | Benzenesulfonamide | Chlorine (Cl₂) | Sodium Hydroxide (NaOH) | ~99% | chemicalbook.com |
| Chloramine-T | p-Toluenesulfonamide | Chlorine (Cl₂) or Sodium Hypochlorite (NaOCl) | Sodium Hydroxide (NaOH) | 75-95% | researchgate.netchemicalbook.com |
Derivatization of N-Acylated Sulfonamide Sodium Salts
N-acylsulfonamides are an important class of compounds that serve as key intermediates in organic synthesis and as bioisosteres of carboxylic acids in medicinal chemistry. tandfonline.comnih.gov The synthesis of these compounds typically involves the acylation of a primary sulfonamide using an acylating agent like a carboxylic anhydride or an acyl chloride. tandfonline.comresearchgate.net This transformation can be catalyzed by Lewis acids such as Cu(OTf)₂, ZnCl₂, or Bi(OTf)₃ under mild conditions. tandfonline.comresearchgate.net
Once formed, N-acylsulfonamides can undergo further derivatization. A notable reaction is N-transacylation, where the acyl group on the sulfonamide is exchanged for another. tandfonline.com This reaction can be catalyzed by metal triflates, such as Cu(OTf)₂, in the presence of an excess of a different acyl chloride. tandfonline.com This allows for the modification of the acyl group without having to revert to the primary sulfonamide.
Another derivatization strategy involves the reaction of N-chloro-sulfonamide sodium salts with acylating agents. For instance, reacting Chloramine-T with excess acetyl chloride can yield N-acetyl-4-methyl-benzenesulfonamide. dergipark.org.tr Additionally, unsaturated N-acyl sulfonamides can undergo cobalt-catalyzed cycloisomerization to form N-sulfonyl lactams and imidates, which are versatile cyclic building blocks for further synthesis. acs.org The sodium salts of N-acylsulfonamides have also been investigated as prodrugs, designed to improve physicochemical properties for administration, which upon metabolic cleavage (a form of in-vivo derivatization) release the active primary sulfonamide. nih.gov
| Reaction Type | Starting Material | Reagents/Catalyst | Product | Significance | Reference |
|---|---|---|---|---|---|
| N-Transacylation | N-Acylsulfonamide | Acyl chloride (excess), Cu(OTf)₂ (catalyst) | New N-Acylsulfonamide | Allows for the exchange of the N-acyl group. | tandfonline.com |
| Cycloisomerization | Unsaturated N-Acylsulfonamide | Co(salen) (catalyst), t-BuOOH (oxidant) | N-Sulfonyl lactam/imidate | Provides access to complex cyclic building blocks. | acs.org |
| Prodrug Activation (in-vivo) | N-Acylsulfonamide sodium salt | Metabolic enzymes | Primary sulfonamide (active drug) | Improves physicochemical properties for drug delivery. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of benzenesulfonamide, the aromatic protons typically appear as a multiplet in the range of 7.4 to 7.9 ppm. chemicalbook.com For substituted benzenesulfonamide sodium salts, the chemical shifts and splitting patterns of these aromatic protons are influenced by the nature and position of the substituents. researchgate.netznaturforsch.com For instance, in N-chloro-4-substituted-benzenesulfonamide sodium salts, the chemical shifts of the aromatic protons have been calculated by adding the substituent contributions to the chemical shift of benzene, showing good agreement with experimental values. znaturforsch.com
The ¹³C NMR spectrum provides insights into the carbon skeleton. The chemical shifts of the aromatic carbons in substituted benzenesulfonamide sodium salts are also affected by the substituents on the phenyl ring. znaturforsch.com Studies on N-chloroarylsulfonamides have demonstrated the effect of electron-donating and electron-withdrawing groups on the ¹³C chemical shifts. researchgate.netznaturforsch.com
A study on a novel sodium salt, sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide (NaBTFSI), utilized ¹H, ¹³C, and ¹⁹F NMR to confirm its structure. researchgate.net The data from these NMR techniques were crucial in verifying the successful synthesis of the compound. researchgate.net
Interactive Table: Representative NMR Data for Benzenesulfonamide Derivatives
Below is a table summarizing typical NMR data for derivatives of benzenesulfonamide. The exact chemical shifts can vary based on the solvent and the specific substituents on the aromatic ring.
| Compound/Derivative | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |
| Benzenesulfonamide | Aromatic H: 7.4-7.9; NH₂: 7.33 | Aromatic C: 125-140 | chemicalbook.com |
| N-chloro-4-methyl-benzenesulfonamide sodium salt | Aromatic H: 7.20-7.69; CH₃: 2.25 | Aromatic C: Varies with substitution | znaturforsch.com |
| Sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide (NaBTFSI) | Confirmed by ¹H NMR | Confirmed by ¹³C NMR | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragment Analysis of this compound Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through fragmentation analysis. researchgate.net Electron impact (EI) and electrospray ionization (ESI) are common ionization methods employed for these compounds.
For the parent compound, benzenesulfonamide, the GC-MS spectrum shows a molecular ion peak at m/z 157, which confirms its molecular weight. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) with ESI is frequently used for more complex derivatives to obtain accurate mass measurements, often with the detection of the sodiated molecule [M+Na]⁺. rsc.org For example, the HRMS (ESI) of a derivative, C₁₇H₁₆ClNNaO₃S, showed a calculated m/z of 372.0432 for [M+Na]⁺, with the found value being 372.0424. rsc.org
The fragmentation patterns observed in the mass spectra provide valuable structural information. The cleavage of the S-N bond and fragmentation of the aromatic ring are common pathways that help in identifying the different components of the molecule.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, TLC) of this compound Samples
Chromatographic techniques are essential for assessing the purity of this compound samples and for the isolation of specific compounds from reaction mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely used for these purposes. researchgate.netrsc.orgugr.es
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of benzenesulfonamide derivatives. researchgate.netmade-in-china.com Reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For instance, the purity of sulfadimethoxine (B1681780) sodium salt, a benzenesulfonamide derivative, is determined by HPLC to be ≥98%. made-in-china.com HPLC methods can be scaled up for the preparative separation and isolation of impurities. sielc.com
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is used for the analysis of volatile benzenesulfonamide derivatives. researchgate.net The retention time in the GC column provides information on the compound's identity, which is then confirmed by the mass spectrum. researchgate.net For example, benzenesulfonamide has been identified by GC-MS, showing a distinct molecular ion peak. researchgate.net
Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of reactions and for the preliminary assessment of purity. researchgate.net Benzenesulfonamide can be detected by TLC using a solvent system like light petroleum-chloroform-butan-1-ol (2:2:1, v/v/v) and visualized with iodine, showing a characteristic R_f value of 0.88. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination of this compound and its Complexes
Studies on various N-chloro-arylsulfonamide sodium salts have revealed details about their crystal structures. znaturforsch.comresearchgate.net For example, the crystal structure of the sodium salt of N-chloro-2-methyl-4-chloro-benzenesulfonamide (NaNC2M4CBSA) was determined to be monoclinic with the space group C2/c. znaturforsch.com The analysis confirmed that the sodium ion is not directly bonded to the nitrogen atom but is coordinated to oxygen atoms from the sulfonyl group and water molecules of crystallization. znaturforsch.comresearchgate.net The S-N bond length in these compounds is consistent with a double bond. researchgate.net
The crystal structure of complexes involving benzenesulfonamide ligands, such as a cobalt(II) complex with a sulfadiazine-pyrazole prodrug, has also been elucidated using single-crystal XRD. mdpi.com Such studies provide insights into the coordination geometry around the metal ion and the intermolecular interactions that stabilize the crystal lattice. mdpi.com
Interactive Table: Crystallographic Data for Benzenesulfonamide Derivatives
This table presents crystallographic data for selected benzenesulfonamide derivatives, illustrating the type of information obtained from XRD studies.
| Compound | Crystal System | Space Group | Key Structural Features | Source |
| 2-Methyl-4-chloro-benzenesulfonamide (2M4CBSA) | Triclinic | P1 | Four molecules in the asymmetric unit. | znaturforsch.com |
| Sodium salt of N-chloro-2-methyl-4-chloro-benzenesulfonamide (NaNC2M4CBSA) | Monoclinic | C2/c | Na⁺ is coordinated to sulfonyl oxygen and water molecules. | znaturforsch.com |
| Cobalt(II) complex with sulfadiazine-pyrazole prodrug | Triclinic | P1 | Distorted octahedral geometry around Co(II) ion. | mdpi.com |
Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Behavior of this compound
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of this compound and its derivatives. researchgate.netresearchgate.netiitk.ac.in
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. univ-rouen.fr This is useful for determining the temperatures at which decomposition or loss of solvent molecules occurs. For instance, TGA profiles of sodium (benzenesulfonyl)(trifluoromethanesulfonyl)imide (NaBTFSI) showed its decomposition temperature, which was compared to that of a related salt, NaTFSI. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. iitk.ac.in DSC can detect phase transitions such as melting, crystallization, and glass transitions. researchgate.netiitk.ac.in In the study of NaBTFSI-based polymer electrolytes, DSC was used to investigate the change in the glass transition temperature (Tg) and the melting enthalpy as a function of the salt concentration. researchgate.net The thermal decomposition of various sulfonamides has been shown to proceed in multiple stages, which can be identified using techniques like TGA and DTA (Differential Thermal Analysis). researchgate.netresearchgate.net
Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry, Electrochemical Impedance Spectroscopy) for this compound in Electrolyte Systems
Electrochemical analysis techniques are crucial for investigating the behavior of this compound and its derivatives in electrolyte systems, particularly in the context of batteries and sensors. researchgate.net
Cyclic Voltammetry (CV) is used to study the redox processes of a substance. In the context of all-solid-state sodium metal batteries, CV was used to assess the electrochemical stability of electrolytes containing sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide (NaBTFSI). researchgate.net The technique helps in understanding the electrochemical window and the stability of the electrolyte with the sodium anode. researchgate.netnih.gov The electrochemical behavior of sulfonamides can involve both oxidation at the amino group and reduction at the sulfonyl group. scielo.br
Linear Sweep Voltammetry (LSV) is another technique used to study the electrochemical properties of materials.
Electrochemical Impedance Spectroscopy (EIS) is used to investigate the ionic conductivity and interfacial properties of electrolyte systems. researchgate.net For NaBTFSI-based solid polymer electrolytes, EIS measurements were conducted to determine the ionic conductivity, which was found to be approximately 4.0 × 10⁻⁴ S cm⁻¹ at 70 °C. researchgate.netnih.gov EIS can also provide information about the charge transfer resistance and the formation of a solid electrolyte interphase (SEI) on the electrode surface. sioc-journal.cn Nyquist plots from EIS data help in understanding the different impedance contributions within the electrochemical cell. sioc-journal.cnresearchgate.net
Theoretical and Computational Investigations of Benzenesulfonamide Sodium Salt
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Benzenesulfonamide (B165840) Sodium Salt
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and structural properties of benzenesulfonamide derivatives. nih.gov These calculations provide valuable insights into the molecule's geometry, electronic distribution, and reactivity, which are crucial for understanding its behavior and for the design of new compounds.
Studies have utilized DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to determine the optimized molecular structures of benzenesulfonamide derivatives. chemijournal.com The geometrical parameters, including bond lengths and angles, calculated through these methods, show good agreement with experimental data. chemijournal.com
A key aspect of DFT analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity of a molecule. chemijournal.comnih.gov A smaller energy gap suggests higher reactivity. chemijournal.com This analysis helps in explaining the charge transfer within the molecule. chemijournal.com
Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations to identify the reactive sites within the molecule. chemijournal.comnih.gov For benzenesulfonamide derivatives, MEP maps typically show negative electrostatic potential regions localized over the sulfonamide group, indicating these are likely sites for electrophilic attack. chemijournal.com Conversely, positive regions are often found around hydrogen atoms, suggesting them as possible sites for nucleophilic attack. chemijournal.com
Furthermore, DFT calculations are employed to compute various chemical reactivity descriptors. chemijournal.com These descriptors, along with Mulliken population analysis of atomic charges and Natural Bond Orbital (NBO) analysis, provide a comprehensive understanding of the reactive sites and hyperconjugative interactions within the molecules. chemijournal.com
Table 1: Selected DFT-Calculated Parameters for Benzenesulfonamide Derivatives
| Parameter | Description | Typical Findings for Benzenesulfonamide Derivatives |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Localized on the anthranilamide scaffold and partially on the p-toluenesulfonamide (B41071) arm in some derivatives. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Often distributed over the entire molecule. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | Varies depending on the substituents, with smaller gaps indicating higher reactivity. chemijournal.com |
| MEP Negative Regions | Areas with high electron density, susceptible to electrophilic attack. | Primarily localized over the oxygen atoms of the sulfonamide group. chemijournal.com |
| MEP Positive Regions | Areas with low electron density, susceptible to nucleophilic attack. | Generally localized around the hydrogen atoms of the amine group. chemijournal.com |
Molecular Modeling and Docking Studies for Intermolecular Interactions of Benzenesulfonamide Derivatives
Molecular modeling and docking studies are instrumental in elucidating the intermolecular interactions between benzenesulfonamide derivatives and their biological targets. These computational techniques predict the binding conformations and affinities of ligands within the active site of a receptor, providing insights that are crucial for drug design and understanding structure-activity relationships. rsc.orgresearchgate.net
Docking simulations have been widely applied to study the interactions of benzenesulfonamide derivatives with various enzymes, such as carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.gov The results of these studies typically include binding energies, inhibition constants (Ki), and detailed visualizations of the intermolecular interactions. rsc.org These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, in studies involving carbonic anhydrase inhibitors, the sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site. rsc.org Molecular docking can reveal the specific amino acid residues that form hydrogen bonds with the sulfonamide moiety, as well as other parts of the molecule. This information is vital for designing derivatives with improved potency and selectivity. researchgate.net
In the context of other targets, such as the human nerve growth factor receptor TrkA, docking studies have predicted the binding modes of benzenesulfonamide analogs, with some compounds showing acceptable binding energies within the active site. mdpi.com Similarly, docking studies of benzenesulfonamide derivatives with DNA have shown that these compounds can bind to the minor groove through hydrogen bonding between the sulfonamide oxygen atoms and nucleotides.
The binding affinity of these compounds is often quantified by the docking score, which is an estimation of the free energy of binding. Lower docking scores generally indicate stronger binding. rsc.org
Table 2: Summary of Molecular Docking Findings for Benzenesulfonamide Derivatives
| Target | Key Interactions | Predicted Outcomes |
| Carbonic Anhydrase (CA) | Coordination of the sulfonamide group with the active site Zn2+ ion; Hydrogen bonding with active site residues. rsc.org | Identification of potent and selective inhibitors. rsc.orgresearchgate.net |
| Dihydropteroate Synthase (DHPS) | Mimicking the natural substrate (p-aminobenzoic acid) to bind in the active site. nih.gov | Understanding the structural basis for antibacterial activity. nih.gov |
| Human Nerve Growth Factor Receptor (TrkA) | Binding within the active site with favorable binding energies. mdpi.com | Prediction of potential as receptor inhibitors. mdpi.com |
| DNA | Hydrogen bonding between sulfonamide oxygens and nucleotides in the minor groove. | Elucidation of DNA binding properties. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses for Benzenesulfonamide Analogues
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are computational methods used to correlate the chemical structure of benzenesulfonamide analogues with their biological activities. mdpi.com These studies are essential for rational drug design, as they help in identifying the key structural features that influence the potency and selectivity of the compounds. mdpi.com
SAR studies explore the relationship between the three-dimensional structure of a molecule and its biological activity. researchgate.net By systematically modifying different parts of the benzenesulfonamide scaffold and observing the effect on activity, researchers can determine which chemical groups are important for the desired biological effect. researchgate.net This allows for the rational design of more potent compounds by modifying the chemical structure or introducing new chemical groups. researchgate.net
QSAR models take this a step further by creating mathematical relationships between a set of "predictor" variables (physicochemical properties or structural descriptors) and the biological activity of the compounds. researchgate.net These models can then be used to predict the activity of newly designed, unsynthesized compounds. researchgate.net Various QSAR models, including 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA), have been developed for benzenesulfonamide derivatives targeting different biological systems. nih.gov
For example, QSAR studies on benzenesulfonamide-based matrix metalloproteinase (MMP) inhibitors have provided insights into the structure-activity relationships, which can be used to synthesize more potent drugs. In the context of carbonic anhydrase inhibitors, QSAR models have been used to predict the inhibition activities of new sulfonamide derivatives against various isoforms. nih.gov These models often use physicochemical parameters to derive equations that can calculate the biological activity of both existing and postulated derivatives.
Table 3: Key Aspects of QSAR and SAR Analyses of Benzenesulfonamide Analogues
| Analysis Type | Objective | Key Findings and Applications |
| SAR | To identify the relationship between chemical structure and biological activity. researchgate.net | Determination of essential functional groups for activity, guiding the synthesis of more potent analogues. researchgate.net |
| 2D-QSAR | To correlate biological activity with 2D structural patterns and physicochemical properties. researchgate.net | Development of predictive models for biological activity based on descriptors like connectivity indices and molecular properties. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | To relate the 3D structural features of molecules to their biological activity. nih.gov | Generation of contour maps to visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, aiding in the design of novel inhibitors. nih.gov |
Computational Simulation of Reaction Mechanisms Involving Benzenesulfonamide Sodium Salt
Computational simulations are increasingly used to investigate the mechanisms of chemical reactions involving benzenesulfonamide and its derivatives. nih.govrsc.org These theoretical studies provide a detailed, step-by-step understanding of reaction pathways, transition states, and the energetics involved, which can be difficult to determine experimentally. nih.govrsc.org
Density Functional Theory (DFT) is a primary tool for simulating reaction mechanisms. For instance, the degradation reactions of sulfonamides with hydroxyl radicals have been studied using DFT to predict possible reaction pathways. researchgate.net By calculating global and local reactivity descriptors, researchers can identify the most probable sites for radical attack and predict the resulting degradation products. researchgate.net Such studies are crucial for understanding the environmental fate of these compounds.
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the principles and methodologies applied to other sulfonamides are directly relevant. These computational approaches can model various reaction types, including nucleophilic substitutions, acylations, and cyclization reactions that are common in the synthesis of benzenesulfonamide-based compounds. nih.govnih.gov
The insights gained from these simulations, such as the energies of reactants, transition states, and products, allow for a detailed understanding of the reaction's feasibility and kinetics. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Table 4: Computational Approaches for Simulating Reaction Mechanisms of Sulfonamides
| Computational Method | Application in Reaction Mechanism Studies | Insights Gained |
| Density Functional Theory (DFT) | Prediction of reaction pathways, transition state geometries, and activation energies. researchgate.net | Detailed understanding of reaction energetics and kinetics; identification of key intermediates and products. researchgate.net |
| Molecular Dynamics (MD) Simulations | Exploration of the dynamic behavior of reacting molecules and their environment. nih.gov | Information on the role of solvent effects and conformational changes during the reaction. nih.gov |
| Reactivity Descriptors | Identification of the most reactive sites in a molecule for a given reaction. chemijournal.com | Prediction of the initial steps of a reaction and the regioselectivity. chemijournal.com |
Catalytic Applications and Mechanistic Studies of Benzenesulfonamide Sodium Salt
Benzenesulfonamide (B165840) Sodium Salt as an Oxidant in Organic Transformations
The oxidizing capacity of benzenesulfonamide sodium salt derivatives, particularly N-haloamines, is central to their application in organic chemistry. These reagents contain a halogen in a +1 oxidation state, making them effective for a variety of oxidative transformations. The reactivity can be modulated by factors such as pH, the solvent system, and the specific halogen atom (chlorine or bromine). In acidic solutions, the protonated form of the N-haloamine is often the active oxidizing species, while in alkaline conditions, different species may be involved.
Oxidation of Alcohols and Related Substrates Mediated by this compound
N-halo derivatives of this compound are effective reagents for the oxidation of alcohols to their corresponding aldehydes or ketones. Kinetic studies on the oxidation of substituted benzyl (B1604629) alcohols by sodium N-bromobenzenesulfonamide (BAB) and sodium N-chlorobenzenesulfonamide (CAB) in acidic solutions show that the reactions typically result in the formation of the corresponding benzaldehydes. researchgate.net These reactions are generally first order with respect to the oxidant, the alcohol, and hydrogen ions. researchgate.net
A key mechanistic feature suggested by these studies is the transfer of a hydride ion from the alcohol to the oxidant in the rate-determining step. researchgate.net Evidence for this includes a significant primary kinetic isotope effect (kH/kD) when the α-hydrogen of the alcohol is replaced by deuterium. researchgate.net For the oxidation of benzyl alcohol by sodium N-chlorobenzenesulfonamide, the kH/kD value was found to be 4.41, while for sodium N-bromobenzenesulfonamide, it was 5.26. researchgate.net The probable oxidizing species in these reactions are postulated to be the protonated forms, PhSO₂NHCl and (PhSO₂NH₂Br)⁺, respectively. researchgate.net The reaction rates are sensitive to the substituents on the aromatic ring of the benzyl alcohol, with electron-donating groups accelerating the reaction. researchgate.net
The oxidation of the drug atenolol, which contains a secondary alcohol functional group, has also been studied using sodium N-chlorobenzenesulfonamide (Chloramine-B) in both acidic and alkaline media. researchgate.net The reaction stoichiometry was found to be 1:1, and the oxidation products were identified in both conditions. researchgate.net The reaction was observed to be significantly faster in an alkaline medium compared to an acidic one. researchgate.net
| Oxidant | Substrate | Key Kinetic Parameter | Value | Proposed Reactive Species |
|---|---|---|---|---|
| Sodium N-chlorobenzenesulfonamide (CAB) | Benzyl Alcohol | Primary Kinetic Isotope Effect (kH/kD) | 4.41 ± 0.08 | PhSO₂NHCl |
| Sodium N-bromobenzenesulfonamide (BAB) | Benzyl Alcohol | Primary Kinetic Isotope Effect (kH/kD) | 5.26 | (PhSO₂NH₂Br)⁺ |
| Sodium N-chlorobenzenesulfonamide (CAB) | Atenolol | Reaction Medium Comparison | Faster in alkaline medium | - |
Kinetic and Mechanistic Studies of Hexosamine Oxidation by N-Chlorothis compound
The kinetics of the oxidation of various hexoses, including D-glucose, D-mannose, and D-galactose, by sodium N-chlorobenzenesulfonamide (Chloramine-B or CAB) have been investigated in the presence of sodium hydroxide (B78521). capes.gov.br The reaction rate was found to be dependent on the concentrations of Chloramine-B, the hexose, and the hydroxide ion, following the rate law: rate = k[CAB][hexose][HO⁻]. capes.gov.br
The reaction mechanism is proposed to involve the formation of a sugar alkoxy anion, which then undergoes a rate-limiting complexation with the oxidant. researchgate.net This is followed by decarboxylation and deamination to form the respective pentose, which is further oxidized to the corresponding aldonic acid. researchgate.net The addition of the reaction product, benzenesulfonamide, did not affect the reaction rate. capes.gov.br An increase in the ionic strength of the medium was found to increase the rate, while a decrease in the dielectric constant of the medium led to a decreased rate. capes.gov.br Furthermore, studies on the oxidation of D-glucosamine and D-galactosamine to the respective aldonic acids by a related compound, sodium N-chloro-p-toluenesulfonamide, provide further insight into the mechanistic pathways of amino sugar oxidation. researchgate.net
| Variable | Observation |
|---|---|
| Rate Law | rate = k[CAB][hexose][HO⁻] |
| Effect of Ionic Strength | Rate increases with increasing ionic strength |
| Effect of Dielectric Constant | Rate decreases with decreasing dielectric constant |
| Effect of Added Product (Benzenesulfonamide) | No influence on the reaction rate |
Oxidative Halogenation Reactions Utilizing this compound Reagents
This compound derivatives are valuable in oxidative halogenation reactions, where they act as both the oxidant and the source of the halogen. Chloramine-B (N-chlorothis compound) has been successfully used for the direct oxidative halogenation of terminal alkynes. organic-chemistry.org This method provides a route to synthetically important 1-iodoalkynes and 1-bromoalkynes in very good yields under mild conditions. organic-chemistry.org The reaction utilizes potassium iodide (KI) or sodium bromide (NaBr) as the halide source, with Chloramine-B serving as the oxidant to generate the active halogenating species in situ. organic-chemistry.org This approach avoids the use of more hazardous elemental halogens and is considered more environmentally benign. researchgate.net
Role of Benzenesulfonamide Acidity and Proton Transfer in Catalytic Systems
The acidity of the N-H bond in sulfonamides plays a crucial role in their catalytic activity. The hydrogen attached to the nitrogen in a sulfonamide is strongly acidic due to the powerful electron-withdrawing effect of the adjacent sulfonyl group. byjus.com This acidity facilitates proton transfer, which is a key step in many catalytic cycles.
In Brønsted acid catalysis, the ability of a catalyst to donate a proton is fundamental. Studies have shown that interfacial electrostatic potentials can drive quasi-equilibrated proton transfer to an adsorbed substrate before the rate-limiting step, enhancing reaction rates by several orders of magnitude. chemrxiv.org While not specific to benzenesulfonamide itself, this principle highlights the importance of proton transfer efficiency in catalytic systems where acidic protons are present. The acidic nature of the sulfonamide proton makes it a potential participant in such proton-driven catalytic processes. The grafting of sulfonic acid groups onto supports like silica-alumina has been shown to enhance surface Brønsted acidity, which in turn improves catalytic activity and selectivity for reactions like the dehydration of methanol. rsc.org
Development of Benzenesulfonamide-Based Organocatalysts and Their Performance
The benzenesulfonamide framework has been utilized to develop new and efficient organocatalysts. For instance, N-(phenylsulfonyl)benzenesulfonamide (NPBSA) has been reported as an effective organocatalyst for the one-pot synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. arkat-usa.org This protocol involves the solvent-free cyclo-condensation of various organic aldehydes, benzil, and ammonium (B1175870) acetate. The performance of NPBSA was compared with other previously reported catalysts for the same transformation, demonstrating its efficiency. arkat-usa.org The advantages of this method include high yields, a simple experimental and work-up procedure, and short reaction times, offering a cost-effective and environmentally safer alternative to hazardous Lewis acid-catalyzed methods. arkat-usa.org
The development of benzenesulfonamide derivatives also extends to their use as inhibitors of enzymes, which are biological catalysts. Analogs have been synthesized and investigated for their inhibitory activities against targets like the Tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma. nih.gov This highlights the versatility of the benzenesulfonamide scaffold in designing molecules that can modulate catalytic activity in biological systems.
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| NPBSA (5 mol%) | 15 | 96 |
| L-proline | 120 | 85 |
| HClO₄-SiO₂ | 45 | 92 |
| SSA | 60 | 91 |
| (NH₄)H₂PO₄ | 180 | 85 |
Supramolecular Chemistry and Non Covalent Interactions Involving Benzenesulfonamide Sodium Salt
π-π Stacking Interactions in Benzenesulfonamide (B165840) Sodium Salt Aggregates and Assemblies
The strength and geometry of π-π stacking interactions are dependent on the relative orientation of the aromatic rings. Generally, parallel-displaced or T-shaped arrangements are energetically more favorable than a face-to-face stacking. wikipedia.org The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions, with typical distances for strong π-π stacking being up to 3.8 Å. nih.gov For instance, studies on various aromatic compounds have revealed that centroid-centroid distances of less than 3.5 Å are common, with some instances showing distances as short as 3.2 Å. ic.ac.uk
In the context of a modified benzenesulfonamide sodium salt, sodium (benzenesulfonyl)(trifluoromethanesulfonyl)imide, the formation of strong π-π stacking interactions between the anions has been shown to be a significant factor in stabilizing the material's structure. nih.gov This suggests that the benzene (B151609) moiety of the benzenesulfonamide anion in the simpler sodium salt would also be prone to forming such stabilizing interactions. The presence of the sulfonyl group and the sodium cation can influence the electron density of the benzene ring, which in turn can modulate the strength of the π-π stacking interactions.
Table 1: Typical Geometries and Distances of π-π Stacking Interactions
| Interaction Type | Typical Centroid-Centroid Distance (Å) | Description |
| Parallel-Displaced | 3.4 - 3.8 | The aromatic rings are parallel but offset from one another. |
| T-shaped (Edge-to-Face) | ~5.0 | The edge of one aromatic ring points towards the face of another. |
| Face-to-Face (Sandwich) | >3.8 | The aromatic rings are stacked directly on top of each other; generally less favorable due to electrostatic repulsion. wikipedia.org |
The aggregation of this compound in solution and in the solid state is therefore likely influenced by a balance of forces, including these π-π stacking interactions, which work in concert with hydrogen bonding and ionic interactions to form a stable supramolecular assembly.
Hydrogen Bonding Networks and Their Influence on Supramolecular Architectures of this compound
Hydrogen bonding plays a critical role in determining the crystal packing and supramolecular architecture of sulfonamide-containing compounds. nih.gov The sulfonamide group (-SO₂NH₂) possesses both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the oxygen atoms of the sulfonyl group), enabling the formation of extensive and robust hydrogen bonding networks. nih.govwisdomlib.org
In the solid state, the deprotonated sulfonamide group of the benzenesulfonamide anion in the sodium salt would primarily act as a hydrogen bond acceptor through its nitrogen and oxygen atoms. The presence of any protic solvent molecules, such as water of crystallization, would introduce additional hydrogen bond donors that can interact with the sulfonate group.
A comprehensive study of 39 sulfonamide crystal structures revealed that the amino protons have a strong preference for hydrogen bonding to the sulfonyl oxygens, often forming a dominant chain motif. nih.gov While the N-H group in this compound is deprotonated, the lone pair on the nitrogen atom can still act as a hydrogen bond acceptor. The sulfonyl oxygen atoms are also potent hydrogen bond acceptors.
Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound Systems
| Functional Group | Potential Role | Notes |
| Sulfonyl Oxygen (-SO₂) | Acceptor | Strong hydrogen bond acceptor. nih.gov |
| Sulfonamide Nitrogen (-SO₂N⁻) | Acceptor | The lone pair on the deprotonated nitrogen can accept hydrogen bonds. |
| N-H of co-crystallized amine | Donor | If present as a co-crystal. |
| O-H of co-crystallized water/alcohol | Donor | If present as a solvate. |
The specific arrangement of these hydrogen bonds, in conjunction with ionic interactions and π-π stacking, dictates the formation of distinct supramolecular synthons, which are the building blocks of the crystal lattice.
Exploration of Self-Assembly Principles for this compound-Based Systems
The self-assembly of this compound into well-defined supramolecular architectures is governed by the synergistic interplay of the non-covalent interactions discussed previously. The principles of molecular recognition and complementarity guide the spontaneous organization of the molecules into thermodynamically stable structures.
The formation of specific and predictable patterns of non-covalent interactions, known as supramolecular synthons, is a key concept in crystal engineering and self-assembly. For sulfonamides, the hydrogen bonding between the N-H group and the sulfonyl oxygen is a common and robust synthon. In this compound, the ionic interaction between the Na⁺ ion and the anionic sulfonamide group will be a dominant feature, acting as a primary organizing force.
The principles of self-assembly in benzenesulfonamide-based systems are also being explored in the context of materials science. For instance, the introduction of a benzenesulfonyl)(trifluoromethanesulfonyl)imide sodium salt into a polymer matrix demonstrated that π-π stacking interactions could enhance the ionic conductivity and stability of the resulting solid polymer electrolyte. nih.gov This highlights how the self-assembly tendencies of the benzenesulfonamide moiety can be harnessed to create functional materials.
Table 3: Driving Forces in the Self-Assembly of this compound
| Driving Force | Description | Expected Influence on Supramolecular Structure |
| Ionic Interactions | Electrostatic attraction between Na⁺ and the benzenesulfonamide anion. | Primary determinant of the crystal lattice, leading to a salt-like structure. |
| Hydrogen Bonding | Interaction between hydrogen bond donors (e.g., from solvent) and acceptors (sulfonyl oxygens, nitrogen). | Formation of specific and directional networks, influencing the packing of the ions. nih.gov |
| π-π Stacking | Attraction between the aromatic rings of the benzenesulfonamide anions. | Contributes to the stabilization of the structure, often leading to layered or columnar arrangements. nih.gov |
| Van der Waals Forces | Weak, non-specific interactions between all atoms. | Contribute to the overall cohesive energy of the crystal. |
Electrochemical Applications in Advanced Materials Science
Benzenesulfonamide (B165840) Sodium Salt as Components in Solid Polymer Electrolytes for Sodium-Ion Batteries
Solid polymer electrolytes are a important area of research in the development of solid-state sodium-ion batteries, offering potential improvements in safety and energy density over traditional liquid electrolytes. magtech.com.cn A derivative of benzenesulfonamide, sodium (benzenesulfonyl)(trifluoromethanesulfonyl)imide (NaBTFSI), has been synthesized and studied as a novel salt for these applications. nih.govresearchgate.net This asymmetric benzene (B151609) sulfonamide sodium salt, when combined with a polymer matrix like poly(ethylene oxide) (PEO), forms a solid polymer electrolyte with notable electrochemical properties. nih.govresearchgate.net
The ionic conductivity of a solid polymer electrolyte is a critical measure of its ability to transport ions between the battery's electrodes. For PEO-based electrolytes containing NaBTFSI, the ionic conductivity has been shown to be temperature-dependent. At elevated temperatures, specifically 70°C, these electrolytes exhibit an ionic conductivity of approximately 4.0 × 10⁻⁴ S cm⁻¹. nih.govresearchgate.net This increase in conductivity at higher temperatures is attributed to the enhanced segmental motion of the PEO chains in their amorphous state, which facilitates the movement of sodium ions. nih.gov
A key factor in the performance of an electrolyte is the sodium-ion transference number (TNa+), which represents the fraction of the total ionic current carried by the sodium cations. A higher TNa+ is desirable as it minimizes concentration gradients and reduces the likelihood of dendrite formation. nih.gov Research has indicated that NaBTFSI-based SPEs exhibit a higher TNa+ compared to those based on the more conventional sodium bis(trifluoromethanesulfonyl)imide (NaTFSI). nih.gov This improvement is thought to be due to the specific interactions between the NaBTFSI salt and the polymer matrix.
Table 1: Ionic Conductivity of NaBTFSI-based Solid Polymer Electrolyte
| Temperature (°C) | Ionic Conductivity (S cm⁻¹) |
| 70 | ≈4.0 × 10⁻⁴ |
This table is based on data for the derivative sodium (benzenesulfonyl)(trifluoromethanesulfonyl)imide (NaBTFSI).
The stability of the electrolyte in contact with the electrodes, particularly the highly reactive sodium metal anode, is crucial for the long-term performance and safety of a battery. NaBTFSI-based electrolytes have demonstrated enhanced stability with sodium anodes when compared to conventional NaTFSI-based systems. nih.govresearchgate.net This improved stability is a key factor in enabling prolonged and stable cycling of the battery. nih.govresearchgate.net
The formation of a stable solid electrolyte interphase (SEI) is essential for preventing continuous electrolyte degradation and ensuring reversible sodium plating and stripping. The unique chemical structure of NaBTFSI is believed to contribute to the formation of a more robust and effective SEI layer on the sodium anode.
Sodium dendrites are needle-like structures that can form on the sodium metal anode during battery charging, leading to short circuits and battery failure. researchgate.netindiatimes.com The use of solid polymer electrolytes with high mechanical strength is a promising strategy to physically suppress dendrite growth. nih.gov NaBTFSI, when incorporated into a PEO matrix, results in a safe solid polymer electrolyte with high mechanical strength that effectively mitigates dendrite growth. nih.govresearchgate.net
The higher sodium-ion transference number (TNa+) of NaBTFSI-based electrolytes also plays a significant role in mitigating dendrite formation. nih.gov By ensuring that a larger fraction of the current is carried by sodium ions, the salt concentration gradients at the electrode surface are reduced, leading to more uniform sodium deposition and a lower tendency for dendrite nucleation and growth. nih.gov
Biological Activity Mechanisms from in Vitro Research of Benzenesulfonamide Sodium Salt Derivatives
Enzyme Inhibition Studies and Mechanistic Insights in Vitro
Carbonic Anhydrase Inhibition by Benzenesulfonamide (B165840) Derivatives and Molecular Mechanisms
Benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.commdpi.com The primary mechanism of inhibition involves the sulfonamide moiety (SO₂NH₂) acting as a zinc-binding group (ZBG). rsc.org In its deprotonated, anionic form (SO₂NH⁻), the sulfonamide coordinates directly to the catalytic Zn(II) ion located in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. acs.orgnih.gov This interaction forms a stable enzyme-inhibitor complex, effectively blocking the enzyme's activity. nih.gov The binding affinity is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor molecule and amino acid residues within the active site cavity. nih.gov
In vitro studies have demonstrated that benzenesulfonamide derivatives exhibit varying inhibitory potencies and selectivities against different human (h) CA isoforms. For instance, studies on triazole-benzenesulfonamide conjugates showed effective inhibition against hCA I, hCA II, hCA IV, and particularly the tumor-associated isoform hCA IX. nih.gov Similarly, other research has highlighted the development of benzenesulfonamide derivatives that are low nanomolar or subnanomolar inhibitors of the tumor-associated isoforms hCA IX and hCA XII, while showing moderate inhibition against the cytosolic isoforms hCA I and hCA II. acs.org The selectivity for different isoforms is influenced by the "tail" of the sulfonamide inhibitor, which refers to the chemical moieties attached to the benzenesulfonamide scaffold. rsc.org These tails can form specific interactions with non-conserved amino acid residues at the entrance and middle of the active site cavity, which differ among the various CA isoforms. nih.gov
Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes. The sulfonamide group typically forms a tetrahedral coordination geometry with the Zn(II) ion. acs.orgnih.gov Furthermore, hydrogen bonds are commonly observed between the sulfonamide NH group and the side chain of the conserved residue Thr199. nih.gov The aromatic ring and its substituents (the "tail") can then engage in various van der Waals, hydrophobic, or hydrogen bonding interactions with other residues, dictating the inhibitor's potency and isoform selectivity. acs.org For example, in a study of benzenesulfonamides with thiazolidinone moieties, docking studies revealed efficient binding in the active site cavity of hCA IX through interactions with key residues. nih.gov
| Derivative Class | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Key Findings | Reference(s) |
| Triazole-benzenesulfonamides | hCA I, II, IV, IX | Kᵢ values in the nanomolar range for hCA IX | Tumor-associated hCA IX was the most sensitive isoform. | nih.gov |
| 4- and 3-(triazol-1-yl)benzenesulfonamides | hCA I, II, IV, IX | Kᵢ values from 16.4 to 66.0 nM against hCA IX | Showed good inhibition against hCA IX, with some derivatives inducing apoptosis. | tandfonline.com |
| Benzenesulfonamides via Click Chemistry | hCA I, II, IX, XII | Kᵢ values from 1.5 to 38.9 nM against hCA IX; 0.8 to 12.4 nM against hCA XII | Potent and selective inhibition of tumor-associated isoforms hCA IX and XII. | acs.org |
| Benzenesulfonamide-thiazolidinone derivatives | hCA II, IX | IC₅₀ values comparable to reference drug Acetazolamide (AZM) | Showed desirable potency but less selectivity between hCA II and IX. | nih.gov |
Cyclooxygenase (COX) Inhibition Pathways Mediated by Benzenesulfonamide Moieties
The benzenesulfonamide moiety is a key structural feature in a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. nih.gov Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923) and are involved in inflammation and pain. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible and upregulated during inflammation. nih.govnih.gov
The mechanism of COX-2 selectivity by benzenesulfonamide-containing inhibitors is attributed to structural differences in the active sites of the two isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1. nih.gov The phenylsulfonamide group of the inhibitor is able to fit into this polar side pocket in the COX-2 enzyme, forming favorable interactions, including hydrogen bonds with residues like Arg513 (Arg499 in some numbering systems). nih.gov This specific interaction is not possible in the narrower COX-1 active site, thus conferring selectivity for COX-2 inhibition. nih.gov By selectively inhibiting COX-2, these drugs reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov
In vitro enzymatic assays are used to determine the inhibitory potency (IC₅₀ values) of benzenesulfonamide derivatives against both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides a selectivity index (SI), with higher values indicating greater selectivity for COX-2. nih.gov For example, a study involving new benzenesulfonamide derivatives tethered to 1,2,3-triazole pharmacophores reported compounds with potent COX-2 inhibition (IC₅₀ = 0.04 µM) and high selectivity indices (SI up to 329), exceeding that of the reference drug celecoxib. nih.gov Another study on cyclic imides bearing 3-benzenesulfonamide scaffolds also identified potent and highly selective COX-2 inhibitors with IC₅₀ values in the range of 0.15–0.90 μM and selectivity indices greater than 55. nih.gov
| Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Key Findings | Reference(s) |
| Benzenesulfonamide-1,2,3-triazole hybrids | >13.16 | 0.04 | >329 | Higher in vitro COX-2 selectivity and inhibitory activity than celecoxib. | nih.gov |
| Cyclic imides with 3-benzenesulfonamide | >50 | 0.15 - 0.90 | >55.6 to >333.3 | Potent and selective COX-2 inhibition comparable to celecoxib. | nih.gov |
| Dihydropyrazole derivatives with sulfonamide | Not obvious inhibition | 0.86 (for compound 4b) | High | Designed as highly potent and selective COX-2 inhibitors. | mdpi.com |
Glyoxalase I Inhibitory Mechanisms of Benzenesulfonamide Analogues
Glyoxalase I (Glo-I) is an enzyme in the glyoxalase system, which detoxifies cytotoxic α-oxoaldehydes, primarily methylglyoxal (B44143) (MG), a byproduct of glycolysis. nih.gov This system is overexpressed in many cancer cells to cope with their high metabolic rate and increased production of MG. nih.govnih.gov Inhibition of Glo-I leads to an accumulation of cytotoxic MG, which can induce apoptosis, making Glo-I a target for anticancer therapy. nih.gov
Recent in vitro research has identified benzenesulfonamide derivatives as inhibitors of human Glo-I. nih.gov The precise inhibitory mechanism involves the interaction of the benzenesulfonamide analogues with the enzyme's active site. Glo-I is a metalloenzyme, typically containing a zinc ion at its active site, which is crucial for its catalytic activity. nih.gov It is proposed that the inhibitors bind to this active site, potentially coordinating with the zinc ion and interacting with key amino acid residues, thereby blocking the binding of the substrate, the hemithioacetal formed from MG and glutathione.
In a study focused on designing 1,4-benzenesulfonamide derivatives, several compounds showed potent inhibitory activity against human Glo-I. nih.gov Structure-activity relationship (SAR) studies from this research provided insights into the molecular requirements for inhibition. For instance, the presence and position of certain functional groups, such as carboxyl and hydroxyl moieties on the benzenesulfonamide scaffold, were found to be pivotal for potent inhibitory activity. Molecular docking studies further supported these findings, illustrating the probable binding modes of the most active compounds within the catalytic site of Glo-I. nih.gov
| Compound | Description | Glo-I IC₅₀ (µM) | Key Findings from SAR/Docking | Reference(s) |
| 26 | (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 | Carboxy and hydroxy moieties play a pivotal role in the inhibitory activity. | nih.gov |
| 28 | (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 | Sulfonamide and pyridine (B92270) moieties are important for inhibitory activity. | nih.gov |
| Myricetin | Reference Compound | 3.38 | Used as a positive control in the in vitro assay. | nih.gov |
Kinase Activity Modulation by Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have emerged as important scaffolds in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. researchgate.netnih.gov Kinases are enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation, by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a common feature of many cancers. nih.gov
The sulfonamide group in these inhibitors can play a crucial role in binding to the ATP-binding pocket of the target kinase. It often acts as a hydrogen bond acceptor or donor, forming key interactions with amino acid residues in the hinge region of the kinase, which is a flexible segment that connects the N- and C-lobes of the catalytic domain. These interactions help to anchor the inhibitor in the active site, preventing the binding of ATP and thus blocking the phosphorylation of downstream substrates. acs.org
For example, in vitro studies have shown that sulfonamide-containing compounds can act as potent tyrosine kinase inhibitors, disrupting critical signaling pathways in cancer progression. nih.gov Specific examples include inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. An X-ray crystal structure of a benzenesulfonamide derivative bound to CDK2 revealed an interaction between one of the sulfonamide oxygen atoms and the ammonium (B1175870) group of a lysine (B10760008) residue (Lys89) near the solvent channel of the ATP-binding pocket, contributing to its binding affinity. acs.org This demonstrates the versatility of the sulfonamide moiety in forming specific, high-affinity interactions within the kinase active site to modulate its activity.
In Vitro Antimicrobial and Antibacterial Mechanistic Investigations
The primary antibacterial mechanism of benzenesulfonamide derivatives, as established through extensive in vitro research, is the inhibition of folic acid synthesis via the blockade of dihydropteroate (B1496061) synthase (DHPS), as detailed in section 8.1.3. study.comnih.govpharmacy180.com This action results in a bacteriostatic effect against a broad spectrum of gram-positive and gram-negative bacteria. nih.govpharmacy180.com Susceptible organisms include species of Streptococcus, Haemophilus, and some strains of Escherichia coli and Staphylococcus aureus. nih.govpharmacy180.com
In vitro testing methods, such as the disk diffusion method and determination of minimum inhibitory concentration (MIC), are standardly used to evaluate the antibacterial activity of new benzenesulfonamide derivatives. rsc.orgniscpr.res.in These studies have shown that the chemical structure of the sulfonamide derivative significantly influences its antibacterial potency and spectrum. For instance, research on N-(thiazol-2-yl)benzenesulfonamides demonstrated potent activity against both gram-negative and gram-positive bacteria. rsc.org Another study on (4-alkyl-1-naphthoyl-amino)-benzenesulfonamides revealed a dependency between the lipophilicity of the compound and its antimicrobial activity; derivatives with longer alkyl chains (and thus higher lipophilicity) showed greater antibacterial efficacy. niscpr.res.in
Beyond the canonical DHPS inhibition, some studies suggest that the antibacterial effects of certain sulfonamide derivatives may be multifaceted. For example, inhibition of carbonic anhydrases present in some bacteria has been reported to interfere with bacterial growth. rsc.org A study investigating benzenesulfonamide derivatives also evaluated their anti-biofilm activity, finding that certain analogues showed significant inhibition of biofilm formation in Klebsiella pneumoniae. rsc.org This suggests that in addition to inhibiting proliferation, some derivatives may interfere with bacterial virulence factors and community behaviors. However, the foundational mechanism for the majority of clinically relevant sulfonamides remains the competitive inhibition of PABA utilization in the folate synthesis pathway. nih.gov
Inhibition of Folic Acid Synthesis in Bacterial Pathogens by Sulfonamides
The primary mechanism by which sulfonamide derivatives exert their antibacterial effect is through the disruption of folic acid (folate) synthesis within bacterial cells. acs.orgstudy.com Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this vital compound de novo. biorxiv.org Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it critical for bacterial growth, replication, and cell division. study.comspringernature.comscispace.commdpi.com
Sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA), a crucial substrate in the folate synthesis pathway. springernature.commdpi.comnih.gov Due to their structural similarity to PABA, sulfonamides bind to the active site of the bacterial enzyme dihydropteroate synthase (DHPS). acs.orgspringernature.comresearchgate.netnih.govnih.gov This competitive inhibition blocks the normal condensation reaction between PABA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), which is the first step in the synthesis of dihydrofolic acid. scispace.comnih.gov By preventing the formation of dihydrofolic acid and its subsequent conversion to the active form, tetrahydrofolic acid, sulfonamides effectively halt the production of essential building blocks for DNA and RNA. mdpi.comnih.gov This interruption of the metabolic pathway results in the cessation of bacterial multiplication. springernature.com Consequently, sulfonamides are considered bacteriostatic agents, as they inhibit bacterial growth rather than directly killing the cells. biorxiv.org
Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
In vitro studies have demonstrated the efficacy of various benzenesulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria. The activity is often dependent on the specific chemical modifications to the core benzenesulfonamide structure.
For instance, a study on benzenesulfonamide derivatives bearing a carboxamide functionality reported varying minimum inhibitory concentrations (MIC) against several key pathogens. Similarly, research into 4-hydroxycoumarin (B602359) sulfonamides showed notable antibacterial activity, measured by the zone of inhibition (ZI). The tables below summarize findings from selected studies.
| Compound | Staphylococcus aureus (MIC mg/mL) | Pseudomonas aeruginosa (MIC mg/mL) | Bacillus subtilis (MIC mg/mL) | Escherichia coli (MIC mg/mL) |
|---|---|---|---|---|
| 4j | 7.11 | 6.42 | 6.32 | - |
| 4f | - | - | - | 7.23 |
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug (Imipenem) ZI (mm) |
|---|---|---|---|
| Derivative IX | Escherichia coli | 10 | 30 |
| Shigella flexneri | 9 | 27 |
While many derivatives show pronounced activity against S. aureus and E. coli, efficacy against P. aeruginosa can be more variable, with some studies noting a lack of inhibitory activity. nih.gov For example, thienopyrimidine–sulfonamide hybrids showed mild activity against E. coli but no activity against P. aeruginosa. However, other modifications, such as those incorporating an oxadiazole ring with a phenoxy group, have resulted in good activity against P. aeruginosa. An isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide derivative also displayed a low MIC of 3.9 μg/mL against S. aureus.
Anti-biofilm Formation Mechanisms of Benzenesulfonamide Derivatives in Vitro
Bacterial biofilms are structured communities of cells encased in a self-produced protective matrix, which confers increased resistance to antibiotics. Benzenesulfonamide derivatives have been investigated for their ability to inhibit biofilm formation through various mechanisms.
One proposed mechanism involves the inhibition of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) synthesis. In a study on rapidly growing mycobacteria, sulfonamides complexed with metals were found to reduce bacterial adhesion and biofilm formation at subinhibitory concentrations. Researchers hypothesized that this anti-biofilm capacity is due to the inhibition of c-di-GMP, a critical intracellular signaling molecule that regulates biofilm formation in many bacterial species.
Another key mechanism involves targeting specific bacterial components essential for biofilm integrity. In Pseudomonas aeruginosa, certain C-glycosidic sulfonamide derivatives act as inhibitors of the lectin LecB. Lectins are proteins that bind to carbohydrates and are crucial for cell adhesion and the structural stability of the biofilm matrix. By inhibiting LecB, these sulfonamide compounds potently disrupt the formation of P. aeruginosa biofilms, with some derivatives showing greater than 80-90% inhibition.
Furthermore, some sulfonyl-containing derivatives, such as the furanone derivative F105, exhibit pronounced activity against established biofilms of S. aureus. Rather than degrading the biofilm structure, these compounds appear to sterilize it by effectively killing the embedded cells, thereby restoring the efficacy of conventional antibiotics like gentamicin (B1671437) and ampicillin (B1664943) against the otherwise tolerant biofilm-associated bacteria.
In Vitro Antitumor and Antiproliferative Mechanistic Research
Cell Line Specific Responses and Selectivity Studies (e.g., MDA-MB-231, MCF-7)
Benzenesulfonamide derivatives have been extensively studied for their antiproliferative activity against various cancer cell lines, with notable efficacy observed in breast cancer models such as the triple-negative MDA-MB-231 line and the estrogen-responsive MCF-7 line.
Indole-based benzenesulfonamides have demonstrated potent cytotoxic effects, which are believed to be mediated through the inhibition of carbonic anhydrase IX (CA IX), an enzyme highly implicated in cancer progression. Studies showed that while these compounds could significantly reduce the viability of control breast cancer cells, their effect was markedly diminished in CA IX-knockdown cells, confirming the enzyme's role in their anticancer activity. These derivatives were generally more potent against MCF-7 cells than MDA-MB-231 cells.
Other structural modifications have also yielded potent anticancer agents. Maleimide-benzenesulfonamide derivatives and N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have shown significant cytotoxicity against the MDA-MB-231 cell line, with some compounds exhibiting greater potency than the standard anticancer drug etoposide. Research on benzenesulfonamide-bearing imidazole (B134444) derivatives also highlighted their effectiveness against MDA-MB-231 cells.
The table below presents the half-maximal inhibitory concentrations (IC₅₀) or half-maximal effective concentrations (EC₅₀) for various benzenesulfonamide derivatives against MDA-MB-231 and MCF-7 breast cancer cell lines from several in vitro studies.
| Derivative Class | Compound | MDA-MB-231 | MCF-7 | Reference |
|---|---|---|---|---|
| Maleimide-benzenesulfonamide | 3d | 1.26 | - | |
| Maleimide-benzenesulfonamide | 3a | 1.61 | - | |
| Imidazole-benzenesulfonamide | Most Cytotoxic Compound | 20.5 (EC₅₀) | - | |
| 2,5-Dichlorothiophene-3-sulfonamide | 8b | 4.62 (GI₅₀) | 7.13 (GI₅₀) | |
| Indole-based benzenesulfonamide | A6 | >100 | ~50 | |
| A15 | >100 | ~50 | ||
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | 6d | 30.4 | - |
Cellular Uptake Investigations of Benzenesulfonamide Derivatives
Mechanistic studies have explored the process by which sulfonamides enter bacterial cells. The uptake is modeled as a diffusion-like transport process involving both the neutral molecule and its ionic forms. The movement of these species across the bacterial cell membrane is not facilitated by active transport but rather by passive diffusion.
The key factors governing the intracellular accumulation of sulfonamides are the pH gradient between the extracellular environment and the cell's interior, and the acid dissociation constant (pKa) of the sulfonamide's active SO₂NH moiety. The speciation of the compound (the ratio of its charged to uncharged forms) inside and outside the cell is determined by these pH values. A dynamic model simulating this process shows that the highest accumulation is achieved when the pH gradient from the inside to the outside of the cell is large. This pH-dependent intracellular concentration correlates well with the observed antibiotic effect of various sulfonamides on bacteria.
In Vitro Anti-inflammatory and Antioxidant Activity Mechanisms
Beyond their antimicrobial and antitumor effects, benzenesulfonamide derivatives have demonstrated significant anti-inflammatory and antioxidant activities in vitro. These properties arise from distinct molecular mechanisms.
The anti-inflammatory action of some sulfonamide derivatives, such as celecoxib, is attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins, which are potent inflammatory mediators. By blocking this enzyme, these derivatives reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response. Another distinct anti-inflammatory mechanism has been identified for sulfanilamide-related drugs. These compounds can reduce the bioavailability of hypochlorous acid (HOCl), a potent oxidant produced by activated neutrophils during inflammation. By scavenging HOCl, these drugs prevent the inactivation of alpha 1-antitrypsin, a crucial inhibitor of neutrophil elastase. This action helps to control the destructive proteolytic activity of neutrophils at sites of inflammation.
The antioxidant activity of benzenesulfonamide derivatives is linked to their capacity to combat oxidative stress. Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Certain benzenesulfonamide derivatives bearing carboxamide or gallic acid moieties have shown potent antioxidant effects in various assays (e.g., DPPH, FRAP). This activity is attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative damage that can lead to apoptosis, tumorigenesis, and chronic inflammation.
Voltage-Gated Sodium Channel Modulation Mechanisms
In-depth electrophysiological studies have revealed that benzenesulfonamide derivatives modulate the function of voltage-gated sodium channels through a distinct interaction with the channel's voltage-sensing machinery. Specifically, these compounds have been shown to target the voltage-sensing domain of the fourth homologous domain (VSD4) of the Nav channel alpha subunit.
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into this interaction, revealing that both aryl and acylsulfonamide classes of these derivatives bind to a common region on VSD4. However, they occupy distinct, albeit overlapping, pockets within this domain. This binding stabilizes the VSD4 in an "up" or activated conformation, which allosterically promotes the inactivated state of the channel pore, thereby inhibiting the influx of sodium ions that is necessary for the propagation of action potentials.
The interaction is highly specific, with the negatively charged sulfonamide "warhead" of the molecule playing a key role in binding to positively charged residues within the VSD4. This targeted binding is responsible for the high potency and, in many cases, the subtype selectivity of these compounds.
Research into various benzenesulfonamide derivatives has provided a wealth of data on their inhibitory concentrations and their effects on the biophysical properties of the channels. While a comprehensive dataset detailing the effects of a wide range of these compounds on all Nav subtypes is extensive, the following table summarizes key findings for representative benzenesulfonamide derivatives from in vitro studies.
| Compound | Nav Subtype | In Vitro Assay | Reported IC50 | Key Mechanistic Findings |
|---|---|---|---|---|
| GDC-0310 | hNav1.7 | Whole-cell patch clamp (inactivated state) | ~11 nM | Binds to VSD4, stabilizing the inactivated state. Shows selectivity over other Nav subtypes. |
| GNE-616 | hNav1.7 | Automated patch clamp | Potent inhibitor (specific IC50 not publicly detailed) | State-dependent inhibitor with high selectivity for Nav1.7. |
| Compound 12k | hNav1.7 | Not specified | Highly potent | Demonstrates a thousand-fold selectivity over Nav1.5. |
| ANP-230 | hNav1.7 | Whole-cell patch clamp | Potent inhibitor | Causes a depolarizing shift in the voltage-dependence of activation. |
| Aryl & Acylsulfonamide Classes | Nav1.7 | Electrophysiology & Cryo-EM | Varies by specific compound | Bind to distinct but overlapping pockets on VSD4, promoting the inactivated state. |
The detailed research findings from these in vitro studies underscore the potential of benzenesulfonamide sodium salt derivatives as a promising class of voltage-gated sodium channel modulators. Their unique mechanism of action, involving the stabilization of the inactivated state through binding to the VSD4, provides a solid foundation for the rational design of novel therapeutics with improved potency and selectivity.
Selected Industrial and Chemical Engineering Applications of Benzenesulfonamide Sodium Salt
Use as Reagents in Industrial Organic Synthesis
While benzenesulfonamide (B165840) and its derivatives are foundational in organic synthesis, specific industrial-scale applications of benzenesulfonamide sodium salt as a primary reagent or oxidant are not extensively documented in readily available literature. The reactivity of the sulfonamide group is well-established; for instance, the nitrogen atom can act as a nucleophile. In its sodium salt form, the anionic nitrogen is expected to be a more potent nucleophile, potentially participating in substitution reactions. However, detailed examples of its use as a reagent in large-scale industrial processes are not prominently featured in the reviewed scientific and technical sources.
Related compounds, such as benzenesulfonyl chloride, are widely used as reagents to introduce the benzenesulfonyl group into molecules, a key step in the synthesis of many pharmaceuticals. Similarly, sodium benzenesulfinate (B1229208) is utilized in various organic transformations. The direct application of this compound as a reagent in major industrial synthetic routes remains a more specialized area.
Applications in Polymer Science and Material Engineering (excluding battery applications)
In the realm of polymer science, the benzenesulfonamide structure is notably utilized in the formulation of plasticizers for polyamides, such as nylon. While specific data on the direct use of this compound is limited, the broader class of benzenesulfonamides serves as a key example of how this chemical moiety can be employed to modify polymer properties. Plasticizers are additives that increase the flexibility and durability of a material.
Benzenesulfonamides, including N-alkylated derivatives like N-butylbenzenesulfonamide (BBSA), act as effective plasticizers for polyamides due to the ability of the sulfonamide group to form hydrogen bonds with the amide groups of the polymer chains. researchgate.netaip.org This interaction disrupts the strong intermolecular hydrogen bonds between the polyamide chains themselves, which are responsible for the material's rigidity. By inserting themselves between the polymer chains, benzenesulfonamide-based plasticizers increase the free volume and allow the polymer chains to move more easily, thereby lowering the glass transition temperature (Tg) and increasing flexibility. researchgate.netaip.org
The plasticizing effect of benzenesulfonamides on an amorphous aliphatic polyamide has been studied, demonstrating that these additives are miscible with the polyamide and can significantly lower its glass transition temperature. researchgate.net
Table 1: Effect of Benzenesulfonamide-based Plasticizers on the Glass Transition Temperature (Tg) of Polyamides
| Plasticizer Type | Polymer | Plasticizer Concentration (mol %) | Glass Transition Temperature (Tg) (°C) |
| N-(n-butyl)benzenesulfonamide (BBSA) | Amorphous Aliphatic Polyamide | 0 | ~70 |
| 20 | ~0 | ||
| N-ethylbenzenesulfonamide (EBSA) | Amorphous Aliphatic Polyamide | 0 | ~70 |
| 20 | ~10 |
Note: This table is illustrative of the effect of the benzenesulfonamide moiety on polyamide properties, based on available research on its derivatives.
Utilization as Excipients in Pharmaceutical Formulations
A thorough review of publicly available data, including the U.S. Food and Drug Administration's Inactive Ingredients Database, does not indicate that this compound is currently used as an excipient in pharmaceutical formulations. fda.govpharmaexcipients.comfda.govpharmexcil.com While the formation of salts is a common strategy in pharmaceutical development to enhance the solubility and stability of active pharmaceutical ingredients (APIs), and sulfonamide-containing compounds are prevalent in medicine, there is no specific evidence of this compound being employed for its properties as a formulation aid. Pharmaceutical patents sometimes refer to the use of "pharmaceutically acceptable salts" of active benzenesulfonamide derivatives, but this pertains to the API itself rather than the use of this compound as a distinct inactive ingredient. aip.org
Decomposition Pathways and Stability Analysis of Benzenesulfonamide Sodium Salt
Thermal Decomposition Mechanisms and Products of Benzenesulfonamide (B165840) Sodium Salt
Benzenesulfonamides are generally considered to be thermally stable compounds chemicalbook.com. The stability of benzenesulfonamide sodium salt is substantial, with decomposition occurring at elevated temperatures. While detailed mechanistic studies involving thermogravimetric analysis (TGA) specific to this compound are not extensively detailed in publicly available literature, information from safety data for the parent compound, benzenesulfonamide, provides insight into its thermal degradation products.
When subjected to high temperatures, such as those encountered in a fire, the compound will decompose fishersci.com. The decomposition process involves the breakdown of the molecular structure, leading to the emission of toxic and irritating gases. The primary hazardous decomposition products arise from the constituent elements of the molecule: carbon, hydrogen, nitrogen, sulfur, and oxygen. The combustion process is expected to generate a mixture of sulfur oxides (SOx) and nitrogen oxides (NOx) chemicalbook.comfishersci.com. In addition, incomplete or complete combustion will produce carbon monoxide (CO) and carbon dioxide (CO2) fishersci.com.
The table below summarizes the known hazardous products resulting from the thermal decomposition of benzenesulfonamide.
| Decomposition Product | Chemical Formula | Notes |
|---|---|---|
| Sulfur Oxides | SOx (e.g., SO2, SO3) | Toxic gases emitted upon heating to decomposition. chemicalbook.comfishersci.com |
| Nitrogen Oxides | NOx (e.g., NO, NO2) | Toxic gases emitted upon heating to decomposition. chemicalbook.comfishersci.com |
| Carbon Monoxide | CO | Product of incomplete combustion. fishersci.com |
| Carbon Dioxide | CO2 | Product of complete combustion. fishersci.com |
Oxidative and Hydrolytic Stability Profiles of this compound in Various Conditions
The stability of this compound is highly dependent on the chemical environment, particularly its pH and the presence of oxidizing agents.
Hydrolytic Stability
The sulfonamide functional group exhibits distinct stability characteristics in aqueous solutions of varying pH. Generally, benzenesulfonamides are very resistant to hydrolysis under neutral and alkaline (basic) conditions chemicalbook.com. A comprehensive study on various sulfonamides confirmed that these compounds are hydrolytically stable at pH 7.0 and 9.0, with estimated half-lives of over one year under typical environmental temperatures nih.gov. This stability in alkaline media is a known characteristic of the sulfonamide group researchgate.net.
Conversely, the compound is more susceptible to degradation under acidic conditions. Benzenesulfonamides are more readily hydrolyzed in the presence of mineral acids chemicalbook.com. Studies on the broader class of sulfonamides show that stability can decrease significantly at a pH of 4.0 nih.gov. The mechanism under acidic conditions involves the cleavage of the sulfur-nitrogen bond.
Oxidative Stability
This compound is reactive with strong oxidizing agents fishersci.com. Its stability is compromised in the presence of substances like peroxides, ozone, or persulfates, particularly when activated by UV light or other catalysts in advanced oxidation processes (AOPs) deswater.com.
The degradation in oxidative environments typically involves highly reactive species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−) deswater.comresearchgate.net. These radicals can attack the benzenesulfonamide molecule at several sites. Potential degradation pathways, based on studies of related sulfonamides, include:
Attack on the aromatic ring, leading to hydroxylation and eventual ring-opening.
Oxidation of the amino group.
Cleavage of the sulfur-nitrogen (S-N) bond.
The table below provides a qualitative summary of the stability of this compound under various chemical conditions.
| Condition | Reagent/Environment | Relative Stability | Notes |
|---|---|---|---|
| Hydrolytic | Acidic (e.g., mineral acids, pH 4) | Low | Susceptible to hydrolysis. chemicalbook.comnih.gov |
| Neutral (pH 7) | High | Generally stable with a long half-life. nih.gov | |
| Alkaline (pH 9+) | Very High | Very difficult to hydrolyze. chemicalbook.comnih.gov | |
| Oxidative | Strong Oxidizing Agents (e.g., H2O2, Ozone) | Low | Susceptible to degradation. fishersci.comdeswater.com |
| Ambient Air | High | Stable under normal storage conditions. fishersci.com |
Conclusion and Future Research Directions
Advancements in Synthesis and Rational Design of Benzenesulfonamide (B165840) Sodium Salt Analogues
The rational design and synthesis of novel benzenesulfonamide analogues are pivotal for unlocking their full potential. Modern synthetic strategies are increasingly guided by computational modeling and a deep understanding of target-specific interactions. A notable advancement involves the synthesis of sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide (NaBTFSI), a novel sodium salt designed for all-solid-state sodium metal batteries. nih.gov Its synthesis involves treating N‐[(trifluoromethyl)sulfonyl] benzenesulfonamide with sodium bicarbonate in ethanol. nih.gov This rational design leverages π–π stacking interactions within the aromatic system to enhance ionic conductivity and stability. nih.govresearchgate.net
In the realm of medicinal chemistry, the "tail approach" is a prominent strategy. This involves appending various chemical moieties to the core benzenesulfonamide structure to interact with specific regions of a biological target's active site. rsc.org For instance, new anticancer and antimicrobial agents have been developed by creating hybrids of 4-thiazolone and benzenesulfonamide. rsc.orgnih.gov The synthesis of these compounds often involves multi-step reactions, such as the reaction of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide with appropriate aldehydes in the presence of sodium acetate. nih.govsemanticscholar.org
Furthermore, scaffold hopping and bioisosteric replacement are key strategies in the rational design of new analogues. nih.gov Researchers have successfully replaced moieties in existing drug candidates like the HIV-1 capsid inhibitor PF-74 with diversely substituted benzenesulfonamides to enhance binding affinity and drug-like properties. nih.gov The synthesis of these complex molecules can involve steps like the acylation of an amine intermediate with a substituted benzenesulfonyl chloride. nih.gov Similarly, structural optimization of known inhibitors has led to the development of potent anti-influenza agents by incorporating the benzenesulfonamide group. nih.gov These advanced synthetic and design principles are paving the way for a new generation of benzenesulfonamide sodium salt analogues with tailored properties for specific applications.
| Analogue | Design Strategy | Synthetic Precursors | Target Application |
| Sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide (NaBTFSI) | Introduction of trifluoromethanesulfonyl group and π–π stacking | N‐[(trifluoromethyl)sulfonyl] benzenesulfonamide, Sodium bicarbonate | Solid-state sodium batteries nih.gov |
| 4-Thiazolone-benzenesulfonamides | Tail approach, Hybridization | ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide, various aldehydes | Anticancer, Antimicrobial rsc.orgnih.gov |
| Phenylalanine-benzenesulfonamide derivatives | Scaffold hopping, Bioisosteric replacement | Phenylalanine derivatives, Substituted benzenesulfonyl chlorides | HIV-1 Capsid Inhibition nih.gov |
| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Structural optimization of lead compound | Substituted anilines, cis-amine derivatives | Anti-influenza (Hemagglutinin inhibition) nih.gov |
Expanding Catalytic and Material Science Applications of this compound
Beyond its traditional biological roles, this compound and its derivatives are emerging as critical components in materials science and catalysis. A significant breakthrough is the development of sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide (NaBTFSI) for use in all-solid-state sodium metal batteries (ASSSMBs). researchgate.net This compound serves as a novel electrolyte salt that, when combined with poly(ethylene oxide), forms a solid polymer electrolyte. nih.gov This new material demonstrates a high sodium-ion transference number, enhanced ionic conductivity (approximately 4.0 × 10⁻⁴ S cm⁻¹ at 70 °C), and improved stability against sodium metal anodes, which helps to suppress dendrite growth. nih.govresearchgate.net The unique properties of NaBTFSI are attributed to the π–π stacking interactions which stabilize the polymer matrix, a feature absent in conventional salts like sodium bis(trifluoromethanesulfonyl)imide. nih.govresearchgate.net
The simpler parent compound, sodium benzenesulfonate (B1194179), also finds utility in materials science. It has been employed as an electrolyte in the formation of polypyrrole coatings on stainless steel, influencing the surface morphology of the resulting polymer film. sigmaaldrich.comchemicalbook.com This highlights its role in electrochemical polymerization and surface modification technologies.
Furthermore, benzenesulfonamide sodium salts are used in the synthesis of other functional materials. For example, sodium benzenesulfonate is a precursor in the synthesis of 1-butyl-3-propanenitrile imidazolium (B1220033) benzenesulfonate, an ionic liquid. sigmaaldrich.comchemicalbook.com The diverse applications, from high-performance batteries to polymer coatings and ionic liquids, underscore the expanding role of this compound chemistry in the development of advanced materials.
| Compound | Application Area | Function | Key Finding |
| Sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide (NaBTFSI) | Material Science (Batteries) | Solid Polymer Electrolyte Salt | Enhances ionic conductivity and stability in solid-state sodium batteries through π–π stacking. nih.govresearchgate.net |
| Sodium benzenesulfonate | Material Science (Coatings) | Electrolyte | Used in the formation of polypyrrole coatings with varying surface morphologies. sigmaaldrich.comchemicalbook.com |
| Sodium benzenesulfonate | Chemical Synthesis | Precursor | Used in the synthesis of ionic liquids like 1-butyl-3-propanenitrile imidazolium benzenesulfonate. sigmaaldrich.comchemicalbook.com |
Further Elucidation of Complex Biological Mechanisms and Drug Target Interactions in Vitro
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, and ongoing in vitro research continues to unravel the complex biological mechanisms and specific molecular interactions of its derivatives. A primary area of investigation is enzyme inhibition. Many benzenesulfonamide analogues are designed as potent and selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. rsc.orgnih.gov In vitro studies have shown that novel aryl thiazolone–benzenesulfonamides can exhibit significant inhibitory effects against CA IX with IC50 values in the nanomolar range, while showing much lower activity against other isoforms like CA II, indicating high selectivity. nih.gov This selective inhibition is a promising strategy for developing anticancer agents. rsc.org
Beyond cancer, benzenesulfonamide derivatives are being investigated for a range of other diseases. In vitro studies have identified analogues that act as potent inhibitors of the influenza virus hemagglutinin (HA), preventing the virus from fusing with host cell membranes. nih.gov For example, a 2-chloro analogue of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide showed an EC50 value of 86 nM against the H1N1 strain in cell culture. nih.gov Other research has focused on developing novel HIV-1 capsid (CA) inhibitors, where benzenesulfonamide-containing phenylalanine derivatives have demonstrated significantly improved antiviral activity compared to lead compounds in in vitro assays. nih.gov
The anti-inflammatory properties of these compounds are also an active area of research. Novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have shown significant anti-inflammatory activity in in vitro models, such as the inhibition of bovine serum albumin denaturation and erythrocyte hemolysis. researchgate.net Furthermore, some derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, a key mechanism for anti-inflammatory action. mdpi.com These diverse in vitro studies, which are critical for determining structure-activity relationships, continue to confirm the benzenesulfonamide scaffold as a highly adaptable pharmacophore for targeting a wide array of enzymes and proteins. nih.govresearchgate.net
| Derivative Class | Biological Target | Mechanism of Action (In Vitro) | Key Finding |
| Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Selective enzyme inhibition | Potent inhibition of tumor-related CA IX with high selectivity over other isoforms. nih.gov |
| Substituted benzenesulfonamides | Influenza Hemagglutinin (HA) | Inhibition of viral fusion | Prevents cytopathic effects by stabilizing the prefusion HA structure. nih.gov |
| Phenylalanine-benzenesulfonamides | HIV-1 Capsid (CA) | Inhibition of capsid assembly/function | Enhanced antiviral activity by interacting with key residues in the CA protein. nih.gov |
| 5′-Aminospirotriazolotriazines | Inflammatory mediators | Membrane stabilization, Protein denaturation inhibition | Significant reduction of inflammation markers in in vitro assays. researchgate.net |
| 1,2,3-Triazole-benzenesulfonamides | Cyclooxygenase-2 (COX-2) | Selective enzyme inhibition | Higher selectivity and inhibitory activity against COX-2 than celecoxib. mdpi.com |
Interdisciplinary Research Opportunities for this compound Chemistry
The versatility of the this compound structure creates numerous opportunities for interdisciplinary research, bridging chemistry with materials science, biology, medicine, and computational science. The development of novel electrolytes for sodium-ion batteries, such as NaBTFSI, is a prime example of the synergy between synthetic organic chemistry, electrochemistry, and materials science. nih.govresearchgate.net Future work in this area could involve collaborations to design salts with even higher ionic conductivity and electrochemical stability, potentially integrating computational chemistry for predictive modeling of material properties.
In medicinal chemistry, the intersection with molecular biology and pharmacology is profound. The design of targeted therapies, such as selective CA IX inhibitors for cancer or specific viral protein inhibitors, requires a deep, collaborative understanding of disease biology and protein structure. rsc.orgnih.gov Combining synthetic chemistry with in silico drug design, structural biology (e.g., X-ray crystallography), and advanced in vitro biological assays is essential for progress. nih.govresearchgate.net For instance, computational docking studies are routinely used to predict the binding modes of new benzenesulfonamide derivatives within the active sites of target enzymes, guiding further synthetic modifications. nih.govresearchgate.net
Furthermore, the exploration of benzenesulfonamides as antimicrobial agents that target bacterial enzymes opens up collaborations between chemists and microbiologists to combat antibiotic resistance. rsc.orgresearchgate.net The potential for these compounds to act as anti-biofilm agents adds another layer of interdisciplinary research involving microbiology and materials science to study surface interactions. rsc.org The broad spectrum of biological activities, from anticancer to antiviral and anti-inflammatory, suggests that creating focused libraries of benzenesulfonamide analogues for high-throughput screening could be a fruitful collaboration between synthetic chemists and pharmacologists. This approach could accelerate the discovery of new therapeutic leads for a wide range of diseases.
Q & A
Q. What spectroscopic and analytical methods are recommended for confirming the structure of Benzenesulfonamide sodium salt?
To confirm the structure, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify aromatic protons and sulfonamide functional groups .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for sulfonamide (S=O stretching at ~1150–1350 cm) and sodium salt vibrations .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (m/z 302.28) and fragmentation patterns .
- Elemental Analysis : Validate the empirical formula (CHNOS·Na) by comparing calculated vs. observed percentages of C, H, N, and S .
Q. What is a standard protocol for synthesizing this compound?
A common method involves:
Base Reaction : React benzenesulfonamide with sodium hydroxide (NaOH) in a polar solvent (e.g., water or ethanol) at 50–60°C .
Purification : Adjust the pH to 4.0–7.5 using hydrochloric acid (HCl) to precipitate impurities, followed by centrifugation to isolate the sodium salt .
Characterization : Confirm purity via HPLC (>98%) and compare melting points with literature values (e.g., >300°C) .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Keep in airtight containers at room temperature (20–25°C) in a dry environment to prevent hygroscopic degradation .
- Light Sensitivity : Protect from prolonged UV exposure, as sulfonamides may undergo photolytic decomposition .
Advanced Research Questions
Q. How can this compound be applied in radical trapping studies?
- Electron Paramagnetic Resonance (EPR) : Use the sodium salt as a spin trap for superoxide (O) or nitric oxide (NO) radicals in biological systems. For example, its nitroso derivatives (e.g., 3,5-dibromo-4-nitrosobenzenesulfonate) form stable radical adducts detectable by EPR .
- Method Optimization : Adjust pH (7.4–8.0) and concentration (1–10 mM) to enhance trapping efficiency while minimizing interference from competing ions (e.g., Fe) .
Q. What strategies optimize the synthesis of novel Benzenesulfonamide derivatives for medicinal chemistry?
- Click Chemistry : Synthesize hybrids by reacting benzenesulfonamide-alkyne intermediates (e.g., 4-fluorobenzenesulfonyl chloride derivatives) with azides (e.g., 1-(azidomethyl)-3-phenoxybenzene) using CuSO/sodium ascorbate as catalysts .
- Purification Challenges : Remove copper residues via chelating agents (e.g., EDTA) and validate purity using NMR and high-resolution MS .
Q. How can researchers resolve discrepancies in solubility data across different solvents?
- Systematic Testing : Conduct solubility studies in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) at controlled temperatures (25–50°C). For example, solubility in water increases at alkaline pH due to deprotonation of the sulfonamide group .
- Data Normalization : Account for ionic strength effects using the Debye-Hückel equation to reconcile conflicting solubility values .
Q. What safety precautions are critical when handling this compound?
- Hazard Classification : Classified as GHS07 (irritant). Use PPE (gloves, goggles) to avoid skin/eye contact .
- Waste Disposal : Neutralize acidic residues (e.g., HCl byproducts) before disposal and comply with EPA guidelines for sulfonamide derivatives .
Q. How can this compound be functionalized for industrial dye applications?
- Azo Coupling : React with diazonium salts to form colored azo dyes. For example, coupling with 4-nitroaniline yields azo derivatives used in textile dyeing .
- Stability Testing : Assess photostability under UV light and oxidative conditions (e.g., HO) to ensure dye longevity .
Contradiction Analysis and Troubleshooting
Q. How to address inconsistent purity levels in synthesized batches?
- Root Causes : Trace impurities (e.g., unreacted benzenesulfonamide) or residual solvents.
- Solutions :
Q. Why do certain derivatives exhibit reduced bioactivity despite structural similarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
